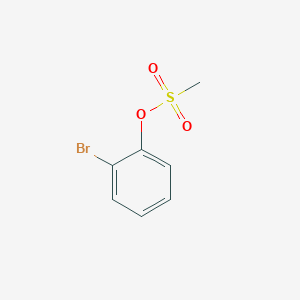![molecular formula C13H23NO4 B2404425 4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid CAS No. 2243505-85-1](/img/structure/B2404425.png)
4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Applications in Catalysis and Hydrocarbon Aromatization
- Catalytic Reactions and Hydrocarbon Transformation : Pines and Nogueira (1981) described the catalytic aromatization of various hydrocarbons, including cycloheptane, using platinum-alumina catalysts. This process involves skeletal isomerization and dehydrocyclization, offering insights into hydrocarbon transformations applicable in refining and petrochemical industries (Pines & Nogueira, 1981).
Environmental and Toxicological Aspects
- Environmental Impact and Toxicity Assessment : Paustenbach et al. (2015) reviewed the toxicity of crude 4-methylcyclohexanemethanol (MCHM), analyzing its environmental impact and health risks. Although this study focuses on MCHM, it provides a comprehensive framework for assessing the toxicity and environmental behavior of industrial solvents and related compounds (Paustenbach et al., 2015).
Metabolism and Biochemical Interactions
- Species-Specific Metabolism and Toxicity : Natsch et al. (2021) discussed the species-specific metabolism of cyclamen aldehyde and its link to male rat reprotoxicity. Understanding the metabolic pathways and species-specific reactions can provide valuable insights for toxicological assessments and drug development processes (Natsch et al., 2021).
Pharmaceutical and Medicinal Chemistry
- Drug Synthesis and Bioisosteric Applications : Horgan and O’ Sullivan (2021) reviewed the applications of novel carboxylic acid bioisosteres in medicinal chemistry. The study highlights the importance of carboxylic acid moieties in drug development and the innovative approaches used to enhance drug properties (Horgan & O’ Sullivan, 2021).
Biotechnology and Bioengineering
- Biocatalyst Inhibition and Carboxylic Acid Applications : Jarboe et al. (2013) discussed the inhibitory effects of carboxylic acids on microbes used in biotechnological processes. This review provides a detailed analysis of the mechanisms through which carboxylic acids interact with microbial cells, which is crucial for optimizing fermentation processes and biotechnological applications (Jarboe et al., 2013).
Industrial and Chemical Engineering
- Solvent Extraction and Liquid-Liquid Extraction (LLX) : Sprakel and Schuur (2019) reviewed solvent developments for LLX of carboxylic acids, crucial for the recovery of carboxylic acids from aqueous streams. This study provides insights into solvent selection and regeneration strategies, important for industrial applications involving carboxylic acids (Sprakel & Schuur, 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-8-10)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKDBCZQSCYLAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2404342.png)
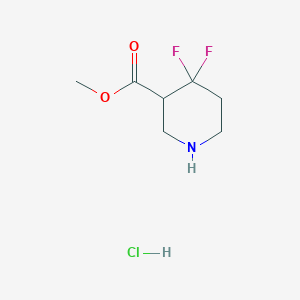
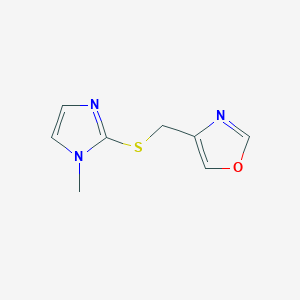
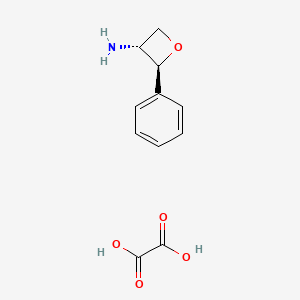
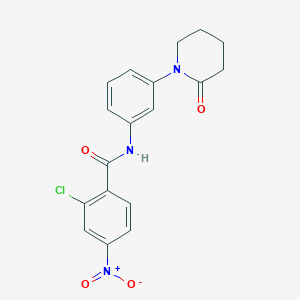
![N-(sec-butyl)-1-((2-chloro-6-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2404351.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2404352.png)
![(Z)-ethyl 2-(6-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2404358.png)
![methyl 4,5-dimethoxy-2-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoylamino]benzoate](/img/structure/B2404359.png)
![3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile](/img/structure/B2404360.png)
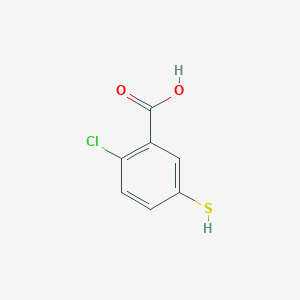
![N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2404363.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2404364.png)
